N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a 4-fluorophenyl substituent, and a propylaminoethyl side chain at position 1. Its 1,8-naphthyridine core is a bicyclic aromatic system known for diverse biological activities, including antimicrobial and kinase inhibitory effects . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the propylaminoethyl moiety may influence solubility and target binding through hydrogen bonding. The compound’s molecular formula is C₂₁H₂₁FN₄O₃, with a molecular weight of 396.42 g/mol (based on structural analogs) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZZFDZKKJCMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs:
*Calculated based on analog G611-0521 ; †Calculated from molecular formula C₁₆H₈ClF₂NO₃.
Key Observations :
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances lipophilicity (logP = ~3.24) compared to the carboxylic acid derivative (logP likely lower due to ionization), impacting membrane permeability .
Physicochemical Properties
The table below compares critical physicochemical parameters:
‡Estimated using computational tools (e.g., ChemAxon); §Predicted based on substituents.
Key Findings :
- Lipophilicity : The target compound’s logP (3.24) balances solubility and permeability, whereas the adamantyl derivative (logP ~5.2) may face solubility challenges .
- Polar Surface Area (PSA) : The target’s PSA (72.94 Ų) suggests moderate permeability, aligning with orally bioavailable drugs (PSA < 80 Ų) .
Research Implications
- Fluorine Position : The 4-fluorophenyl group may enhance target selectivity over the 3-F isomer, as para-substitution often improves aromatic stacking interactions in kinase inhibitors .
- Propylaminoethyl Side Chain: This moiety’s balance of hydrophilicity and hydrogen-bonding capacity may optimize pharmacokinetics compared to longer alkyl chains (e.g., pentyl) .
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